

Comparative Analysis of RNA-Seq to Confirm Downstream Effects of SSTC3 Overexpression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SSTC3

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This guide provides a comprehensive comparison of RNA sequencing (RNA-seq) data to elucidate the downstream transcriptional effects of overexpressing the hypothetical gene, Somatostatin Receptor-Coupled Transducer Candidate 3 (**SSTC3**). The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data.

Quantitative Data Summary

The following table summarizes the differential gene expression analysis between a human cell line overexpressing **SSTC3** (**SSTC3-OE**) and a control cell line. The data highlights the most significantly up- and down-regulated genes, providing insights into the potential pathways modulated by **SSTC3**.

| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Regulation Status | Putative Function |
|-------------|------------------|---------|------------------------|-------------------|----------------------------|
| GENE-A | 3.45 | 1.2e-50 | 2.5e-46 | Upregulated | Cell Cycle Progression |
| GENE-B | 2.98 | 3.5e-45 | 4.1e-41 | Upregulated | Apoptotic Signaling |
| GENE-C | -2.76 | 8.9e-42 | 7.3e-38 | Downregulated | Cell Adhesion |
| GENE-D | 2.55 | 1.4e-38 | 9.8e-35 | Upregulated | Kinase Activity |
| GENE-E | -2.31 | 5.2e-35 | 2.9e-31 | Downregulated | Transcriptional Regulation |
| GENE-F | 2.10 | 6.8e-32 | 3.1e-28 | Upregulated | Ion Transport |

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of RNA-seq results.

1. Cell Culture and Transfection:

- A human embryonic kidney cell line (HEK293) was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- For the experimental group, cells were transfected with a plasmid vector containing the full-length cDNA of **SSTC3**.
- The control group was transfected with an empty vector.
- Transfection efficiency was assessed 24 hours post-transfection via quantitative PCR (qPCR).

2. RNA Isolation and Quality Control:

- Total RNA was extracted from both **SSTC3**-OE and control cells 48 hours post-transfection using a TRIzol-based method.[1]
- The integrity and concentration of the RNA were evaluated using an Agilent Bioanalyzer and a NanoDrop spectrophotometer. Samples with an RNA Integrity Number (RIN) greater than 8.0 were used for library preparation.[1]

3. Library Preparation and Sequencing:

- RNA-seq libraries were prepared from 1 µg of total RNA using a poly(A) selection method to enrich for mRNA.
- The enriched mRNA was fragmented and reverse transcribed into cDNA.[2][3]
- Sequencing adapters were ligated to the cDNA fragments, followed by PCR amplification.[2]
- The final libraries were sequenced on an Illumina NovaSeq platform, generating paired-end reads of 150 bp.[1]

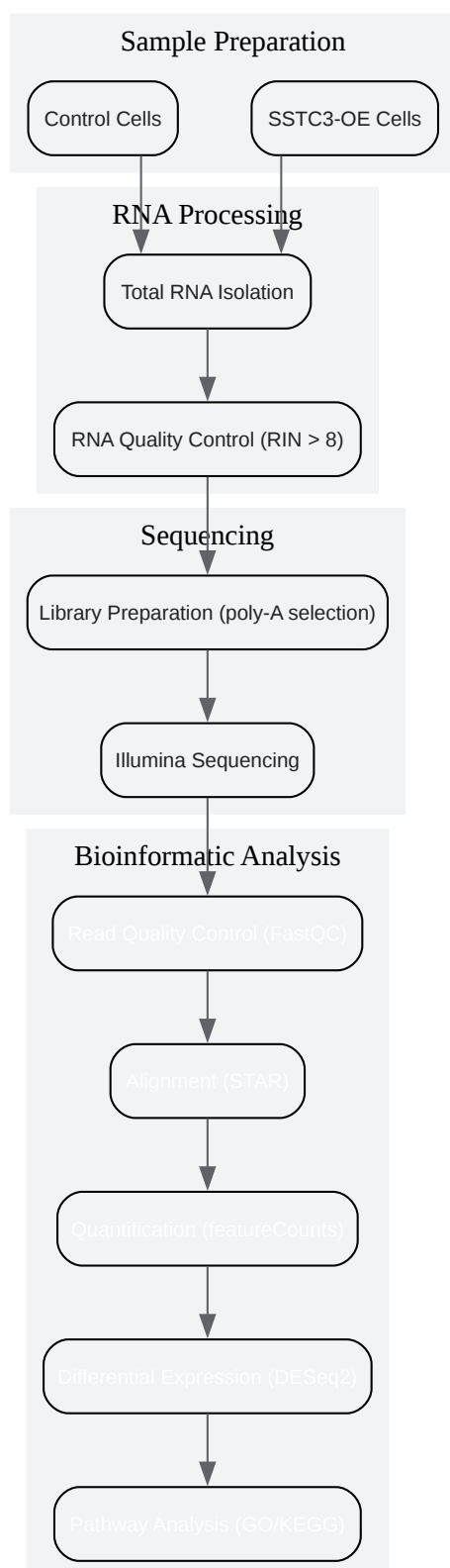
4. Bioinformatic Analysis:

- Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality bases were trimmed.[4]
- Alignment: The processed reads were aligned to the human reference genome (GRCh38) using the STAR aligner.[4]
- Quantification: Gene expression levels were quantified as raw read counts using featureCounts.[5]
- Differential Expression Analysis: The DESeq2 package in R was used to identify differentially expressed genes between the **SSTC3**-OE and control groups.[6][7][8] Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > |1.5| were considered significantly differentially expressed.
- Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to identify biological processes and

signaling pathways affected by the differentially expressed genes.[\[1\]](#)[\[9\]](#)

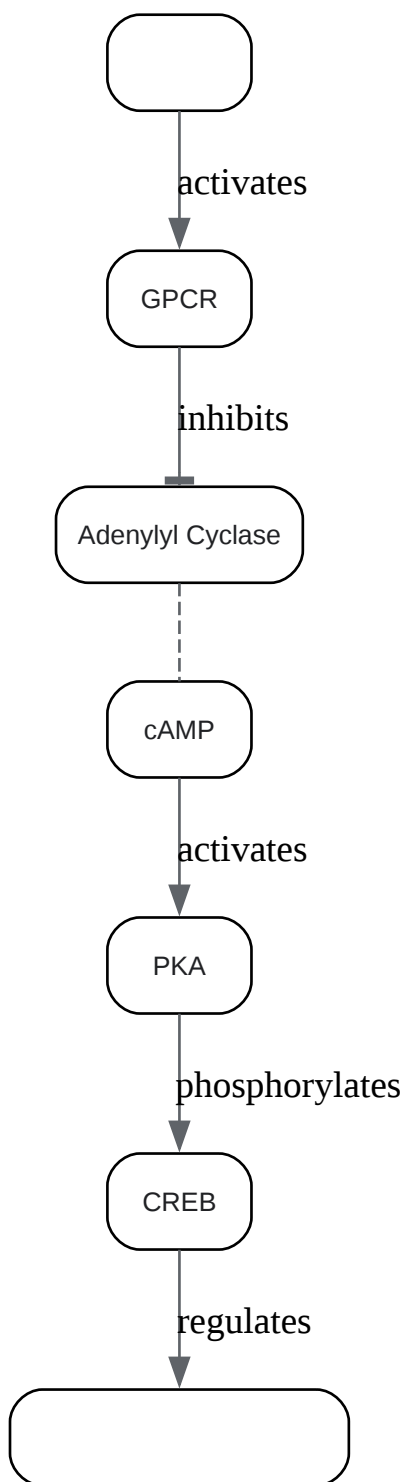
Visualizations

Experimental Workflow for RNA-seq Analysis



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Caption: Workflow of the RNA-seq experiment.

Hypothetical Signaling Pathway Modulated by **SSTC3**[Click to download full resolution via product page](#)

Caption: A hypothetical signaling cascade.

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- To cite this document: BenchChem. [Comparative Analysis of RNA-Seq to Confirm Downstream Effects of SSTC3 Overexpression]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2837850#rna-seq-analysis-to-confirm-downstream-effects-of-sstc3>]

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